Phenol, butylmethoxy-

Description

Phenol, butylmethoxy- (IUPAC name: 4-(butylmethoxy)phenol) is a phenolic compound characterized by a hydroxyl group attached to an aromatic benzene ring substituted with a butylmethoxy group. Such compounds are often utilized in industrial and pharmaceutical applications due to their modified solubility, stability, and reactivity compared to simpler phenols .

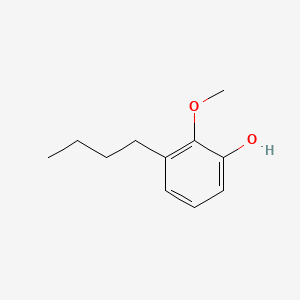

Structure

3D Structure

Properties

CAS No. |

1335-16-6 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

3-butyl-2-methoxyphenol |

InChI |

InChI=1S/C11H16O2/c1-3-4-6-9-7-5-8-10(12)11(9)13-2/h5,7-8,12H,3-4,6H2,1-2H3 |

InChI Key |

ZYWGSKGRLVYULL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=CC=C1)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, butylmethoxy- can be synthesized through various methods. One common approach involves the alkylation of guaiacol (2-methoxyphenol) with butyl halides under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the methoxy group activates the aromatic ring towards substitution.

Industrial Production Methods: Industrial production of phenol derivatives often involves catalytic processes. For phenol, butylmethoxy-, a common method includes the use of Friedel-Crafts alkylation, where guaiacol reacts with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Phenol, butylmethoxy- undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.

Reduction: Reduction reactions can convert quinones back to phenols.

Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes halogenation, nitration, or sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated, nitrated, or sulfonated phenols

Scientific Research Applications

Phenol, butylmethoxy- has diverse applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of various organic compounds and polymers.

Biology: Its derivatives are studied for their potential antioxidant properties.

Medicine: Research explores its use in developing pharmaceuticals with antimicrobial and anti-inflammatory properties.

Industry: It is used in the production of antioxidants, UV absorbers, and flame retardants for plastics, adhesives, and coatings

Mechanism of Action

The mechanism of action of phenol, butylmethoxy- involves its interaction with biological molecules through its phenolic hydroxyl group. This group can donate hydrogen atoms, making it an effective antioxidant. It scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative damage. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Molecular Properties

The table below compares key molecular features of phenol, butylmethoxy- with structurally related phenolic derivatives:

Substituent Effects on Physicochemical Properties

- Lipophilicity: The butylmethoxy group in phenol, butylmethoxy- enhances lipophilicity compared to smaller substituents like methoxy (guaiacol) or benzyloxy (2-(benzyloxy)phenol). This property is critical in applications requiring solubility in non-polar matrices, such as coatings or surfactants .

- Acidity: Electron-donating groups like methoxy decrease the acidity of the phenolic -OH group. The butylmethoxy substituent, being bulkier, may further reduce acidity compared to simpler methoxy derivatives, altering reactivity in nucleophilic reactions .

- Thermal Stability : Bulky substituents (e.g., butylmethoxy) can improve thermal stability by sterically hindering oxidative degradation, making such compounds suitable for high-temperature industrial processes .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing butylmethoxyphenol derivatives from precursor compounds?

- Methodological Answer : Synthesis typically involves etherification or alkylation of phenolic precursors. For example, benzoic acid derivatives can undergo nucleophilic substitution using butylmethoxy groups under controlled conditions. Safety protocols for handling reactive intermediates (e.g., peracids, oxalyl chloride) must prioritize inert atmospheres, cooling for exothermic reactions, and post-reaction decomposition of residual oxidizing agents . Structural analogs like 4-methoxyphenol (CAS 150-76-5) provide reference frameworks for reaction optimization .

Q. How can researchers determine the purity and structural integrity of butylmethoxyphenol using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy : Use H NMR (CDCl solvent) to verify methoxy (-OCH) and butyl group integration ratios. Compare with reference spectra of structurally similar compounds like 4-methoxyphenol (InChIKey: NWVVVBRKAWDGAB-UHFFFAOYSA-N) .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 270–280 nm) and calibration against pharmacopeial standards (e.g., EP/BP reference materials) to quantify purity .

Q. What safety protocols are critical when handling butylmethoxyphenol in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis or degradation experiments to mitigate inhalation risks (H335: Respiratory irritation) .

- Waste Management : Segregate halogenated byproducts (e.g., AOX compounds) and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize phenol degradation parameters for butylmethoxyphenol-containing waste streams?

- Methodological Answer :

- Experimental Design : Apply Plackett-Burman screening to identify critical variables (e.g., pH, temperature, nutrient concentration). For instance, pH and meat extract significantly influence microbial degradation rates (e.g., Acinetobacter sp., 35.7–38.45 mg/L/hr) .

- Optimization : Use Box-Behnken design with polynomial regression (e.g., ) to model interactions. Validate predictions using Microsoft Excel Solver (e.g., pH 7.12, 27.77°C) .

Q. What mechanisms explain the pH-dependent reactivity of butylmethoxyphenol in advanced oxidation processes (AOPs)?

- Methodological Answer :

- Radical Kinetics : At neutral to alkaline pH, hydroxyl radicals () dominate degradation via electrophilic attack on aromatic rings. Rate constants () for analogous phenols range from – Ms in aqueous solutions .

- Chloride Interference : In saline environments, chloride ions scavenge , forming less reactive Cl/Cl, which reduces degradation efficiency by 40–60% .

Q. How do statistical contradictions arise in phenol degradation studies, and what analytical approaches resolve them?

- Methodological Answer :

- Data Contradictions : Discrepancies often stem from variable interactions (e.g., pH-temperature confounders) or matrix effects (e.g., organic co-solvents). For example, meat extract’s role in microbial media stabilizes growth but has limited direct impact on degradation rates .

- Resolution : Apply ANOVA with post-hoc Tukey tests to isolate significant factors. Use contour plots to visualize non-linear relationships (e.g., pH vs. temperature) and adjust confidence intervals (95% for pH-°C interactions; 27.71% for meat extract-temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.